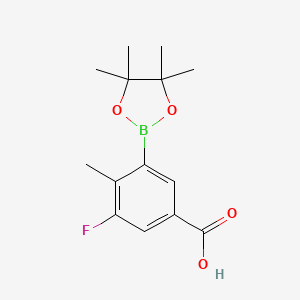
3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative with significant applications in organic synthesis. This compound is characterized by the presence of a fluorine atom, a methyl group, and a dioxaborolane ring attached to a benzoic acid core. It is commonly used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and chemical industries.
Méthodes De Préparation
The synthesis of 3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.
Borylation Reaction: The aromatic compound undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate. This step introduces the dioxaborolane group.
Substitution Reaction: The intermediate product is then subjected to a substitution reaction to introduce the methyl group.
Oxidation: Finally, the compound is oxidized to form the benzoic acid derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various chemical reactions, including:
Suzuki Coupling: This compound is commonly used in Suzuki coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reactants .
Applications De Recherche Scientifique
3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes .
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The fluorine atom and methyl group also contribute to the compound’s reactivity and specificity in biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid include:
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a benzoic acid core and is used in similar applications.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has an isopropoxy group and is used as a reagent in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound has an aldehyde group and is used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields .
Propriétés
Formule moléculaire |
C14H18BFO4 |
|---|---|
Poids moléculaire |
280.10 g/mol |
Nom IUPAC |
3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
InChI |
InChI=1S/C14H18BFO4/c1-8-10(6-9(12(17)18)7-11(8)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3,(H,17,18) |
Clé InChI |
LBRCEMHFDCIHDD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


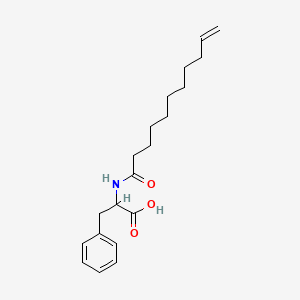
![Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro-](/img/structure/B12511820.png)
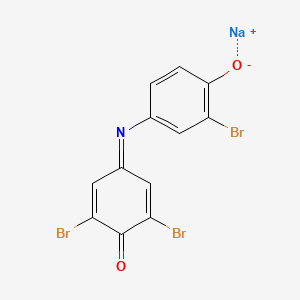
![2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12511826.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate](/img/structure/B12511835.png)
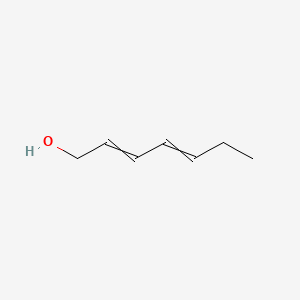
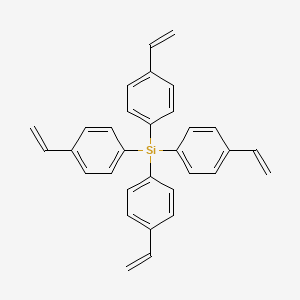

![4-[[2-Butyl-5-(2-carboxy-3-thiophen-2-ylprop-1-enyl)-1-imidazolyl]methyl]benzoic acid](/img/structure/B12511870.png)
![4-(1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl)quinolin-6-ol](/img/structure/B12511875.png)
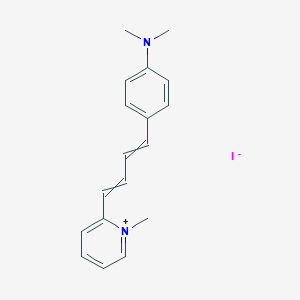
![1-(4-Chlorophenyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]benzenecarbothioyl}piperazine](/img/structure/B12511883.png)
![1,5-Bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B12511888.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12511889.png)
